molecular formula C20H18O3 B14017510 1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- CAS No. 6629-22-7

1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-

Cat. No.: B14017510
CAS No.: 6629-22-7
M. Wt: 306.4 g/mol
InChI Key: WGRBEWLONGVCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- is a complex organic compound with a unique structure that combines a naphthalenedione core with a hydroxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-naphthoquinone with a hydroxyphenylmethyl derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthalenedione compounds with different functional groups.

Scientific Research Applications

1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress by generating ROS, which can lead to cell damage and apoptosis.

    Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone derivative with similar chemical properties.

    2-Hydroxy-1,4-naphthoquinone: Another hydroxy-substituted naphthoquinone with distinct biological activities.

    2-Methyl-1,4-naphthoquinone: A methyl-substituted naphthoquinone with different reactivity and applications.

Uniqueness

1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities

Properties

CAS No.

6629-22-7

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[hydroxy-(4-propan-2-ylphenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C20H18O3/c1-12(2)13-7-9-14(10-8-13)19(22)17-11-18(21)15-5-3-4-6-16(15)20(17)23/h3-12,19,22H,1-2H3

InChI Key

WGRBEWLONGVCCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.